1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate
Beschreibung
1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate is a synthetic azetidine derivative featuring a four-membered azetidine ring core. This compound is distinguished by two ester groups (tert-butyl and ethyl) at the 1- and 3-positions, respectively, and a 2,2-difluorobenzo[d][1,3]dioxol-5-yl substituent at the 3-position. The benzo[d][1,3]dioxole moiety, fluorinated at the 2,2-positions, is a pharmacophoric motif associated with enhanced metabolic stability and binding affinity in medicinal chemistry . The tert-butyl and ethyl esters serve as protective groups, facilitating selective reactivity in synthetic pathways .
Eigenschaften
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-(2,2-difluoro-1,3-benzodioxol-5-yl)azetidine-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2NO6/c1-5-24-14(22)17(9-21(10-17)15(23)27-16(2,3)4)11-6-7-12-13(8-11)26-18(19,20)25-12/h6-8H,5,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVJXHXRKSMVRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C2=CC3=C(C=C2)OC(O3)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1-tert-Butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate (CAS No. 1956385-48-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Molecular Structure:
- Molecular Formula: C18H21F2NO6
- Molecular Weight: 373.36 g/mol
The structure features a tert-butyl group and an ethyl group attached to an azetidine ring, along with a difluorobenzo[d][1,3]dioxole moiety which may contribute to its biological properties.
Antimicrobial Activity
Recent studies have indicated that derivatives of azetidine compounds, including those similar to 1-tert-butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate, exhibit significant antimicrobial properties. For instance:
- Antifungal Activity: Compounds with similar structures have shown potent antifungal effects against Candida albicans and Cryptococcus species. The Minimum Inhibitory Concentration (MIC) values for effective compounds in related studies ranged from to .
Anti-inflammatory and Immunomodulatory Effects
The compound is also being investigated for its potential in immunosuppression and treatment of inflammatory disorders. It is noted for its role in the preparation of Janus kinase inhibitors (JAK inhibitors), which are crucial for treating autoimmune diseases and certain cancers .
Pharmacological Studies
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Antifungal Activity
In a recent study focusing on azetidine derivatives, compounds structurally related to 1-tert-butyl 3-ethyl 3-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)azetidine-1,3-dicarboxylate were tested against fluconazole-resistant strains of C. albicans. The results indicated that certain derivatives showed synergistic effects when combined with fluconazole, enhancing antifungal potency significantly.
Case Study 2: JAK Inhibition
Research into the synthesis of JAK inhibitors has revealed that azetidine derivatives can modulate immune responses effectively. These findings suggest that the compound could play a role in developing treatments for transplant rejection and other inflammatory conditions .
Vergleich Mit ähnlichen Verbindungen
1-(Tert-butyl) 3-methyl 3-(2-oxoethyl)azetidine-1,3-dicarboxylate (CAS: 1821397-76-5)
- Key Differences : Replaces the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group with a 2-oxoethyl substituent and uses a methyl ester instead of ethyl.
Impact : The absence of the fluorinated aromatic ring reduces steric bulk and electronic effects, likely diminishing biological target interactions. The methyl ester may alter solubility and metabolic stability compared to the ethyl ester .
1-tert-Butyl 3-ethyl 3-fluoropiperidine-1,3-dicarboxylate (CAS: 1228631-45-5)
Key Differences : Substitutes the azetidine ring with a six-membered piperidine ring and introduces a single fluorine atom at the 3-position.
- The mono-fluorination lacks the electron-withdrawing effects of the difluoro group, altering reactivity and binding properties .
Ring Size and Functional Group Comparisons
1-tert-Butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (CAS: 170844-49-2)
- Key Differences : Features a five-membered pyrrolidine ring instead of azetidine.
- 2.2.2. Ethyl 1-Boc-3-ethyl pyrrolidinecarboxylate
Key Differences : Similar pyrrolidine core but lacks the fluorinated aromatic substituent.
- Impact : The absence of the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group simplifies synthesis but may reduce pharmacological activity .
Fluorinated Analogues
2-(1-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)cyclopropyl)-2-methyl-2,3-dihydroquinazolin-4(1H)-one (A25)
- Key Differences: Retains the 2,2-difluorobenzo[d][1,3]dioxol-5-yl group but replaces the azetidine with a cyclopropane-quinazolinone scaffold.
- Impact: The rigid cyclopropane and quinazolinone system may enhance binding to planar biological targets, whereas the azetidine offers sp³-hybridized flexibility for diverse interactions .
Physicochemical and Pharmacological Properties
Molecular Weight and Solubility
- The target compound’s molecular weight (~375–400 g/mol, estimated) is higher than simpler analogues like 1-tert-butyl 3-ethyl pyrrolidine-1,3-dicarboxylate (MW: 275.32) due to the difluorobenzo[d][1,3]dioxol-5-yl group .
Table 1. Comparative Analysis of Azetidine Derivatives
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
